1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione
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Overview
Description
1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is a complex organic compound that features a pyrrolidine-2,5-dione core, a piperidine ring, and a methylpyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione typically involves multiple steps, including the formation of the pyrrolidine-2,5-dione core and the subsequent attachment of the piperidine and methylpyridine groups. Common synthetic routes may involve:
Formation of Pyrrolidine-2,5-dione Core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of Piperidine Ring: This step may involve nucleophilic substitution reactions where the piperidine ring is introduced.
Incorporation of Methylpyridine Moiety: This can be done through etherification reactions where the methylpyridine group is attached to the piperidine ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: The compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, triggering or blocking signaling pathways.
Pathways: The compound could influence various cellular pathways, leading to changes in cell behavior or function.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2,5-diones: Compounds with similar core structures but different substituents.
Piperidine Derivatives: Molecules featuring the piperidine ring with various functional groups.
Methylpyridine Compounds: Compounds containing the methylpyridine moiety with different attached groups.
Uniqueness
1-[2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]pyrrolidine-2,5-dione is unique due to its combination of structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
1-[2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O4/c1-13-9-15(6-7-19-13)25-12-14-3-2-8-20(10-14)18(24)11-21-16(22)4-5-17(21)23/h6-7,9,14H,2-5,8,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXAWZRUYUTFRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)CN3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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